6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
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Overview
Description
6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, also known as MPQP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Fluorescence Derivatization Reagent for Alcohols and Amines in Liquid Chromatography
6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one, has been demonstrated to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent allows for the detection of alcohols with high sensitivity, utilizing fluorescence to identify and quantify these compounds after their conversion to fluorescent esters. Similarly, it has shown effectiveness as a derivatization reagent for primary amines, allowing their sensitive detection in liquid chromatography analyses through fluorescence. These applications highlight the compound's utility in analytical chemistry, particularly in the identification and quantification of biological and chemical samples where alcohols and amines are of interest (Yoshida et al., 1992); (Yoshida et al., 1993).
HDAC Inhibitors for Cancer Treatment
Research into 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, compounds structurally similar to this compound, has revealed their potential as potent histone deacetylase (HDAC) inhibitors. These inhibitors have shown marked antiproliferative activity against PC-3 prostate cancer cells, highlighting a promising direction for the development of new cancer therapeutics. The ability of these compounds to suppress tumor growth in a xenograft tumor model further emphasizes their potential in cancer treatment, offering a basis for further exploration into this compound and related compounds for their antiproliferative and HDAC inhibitory activities (Liu et al., 2015).
Tubulin Polymerization Inhibition for Anticancer Activity
Methoxy-substituted 3-formyl-2-phenylindoles, closely related to the structure of this compound, have been identified for their role in inhibiting tubulin polymerization. This action is a critical mechanism for their cytostatic activity against cancer cells, including human breast cancer lines. The comparison of their activities has provided insights into the structural requirements for inhibiting tubulin polymerization, a key pathway in the development of anticancer agents. The findings suggest that compounds structurally related to this compound may hold promise in the design of new anticancer therapies by targeting microtubule assembly (Gastpar et al., 1998).
Mechanism of Action
Target of Action
The primary targets of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one are the glucagon-like-peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of this compound to an allosteric site on the receptor induces a conformational change in the receptor protein, which is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The activation of GLP-1R and GIPR by this compound leads to the release of insulin from beta cells in a glucose-dependent manner . This is part of the incretin effect, where the secretion of insulin is amplified during oral glucose intake .
Result of Action
The activation of GLP-1R and GIPR by this compound results in the release of insulin from beta cells . This can help regulate blood glucose levels, making it a potential treatment for diabetes .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-3-11-20-13-18(25(22,23)15-7-5-4-6-8-15)19(21)16-12-14(24-2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLRVUDUFMUVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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